4-(6-Amino-pyridin-3-yl)-cyclohexanone
Description
4-(6-Amino-pyridin-3-yl)-cyclohexanone is a cyclohexanone derivative featuring a pyridine ring substituted with an amino group at the 6-position and attached to the cyclohexanone core at the 4-position. The amino group enhances polarity and hydrogen-bonding capacity, which may improve solubility and biological interaction profiles compared to non-polar analogs . Cyclohexanone derivatives are commonly synthesized via condensation reactions between aldehydes and ketones, as seen in the preparation of 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) , suggesting analogous routes for the target compound.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(6-aminopyridin-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h3,6-8H,1-2,4-5H2,(H2,12,13) |
InChI Key |
POTCZKRZTNLCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituents like tert-butyl (M1) or acetal (Rhumytal) alter steric and electronic properties, influencing applications in polymer synthesis or fragrance industries .
Physical and Chemical Properties
Notes:
- The boiling point of β-cyclohexanone (22°C) reported in is unusually low and may reflect measurement under vacuum or typographical error.
- Amino-substituted analogs like this compound are expected to exhibit higher water solubility than non-polar derivatives due to the amino group’s polarity .
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